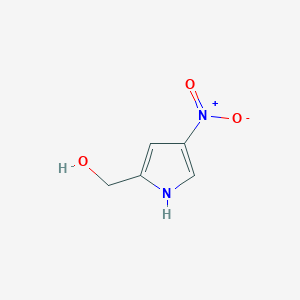

(4-nitro-1H-pyrrol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

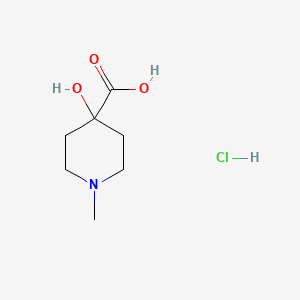

“(4-nitro-1H-pyrrol-2-yl)methanol” is a chemical compound with the CAS Number: 30078-13-8 . It has a molecular weight of 142.11 and its linear formula is C5H6N2O3 .

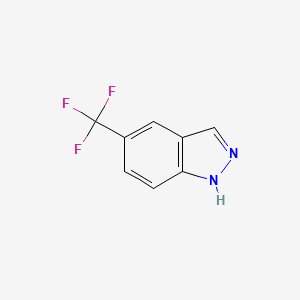

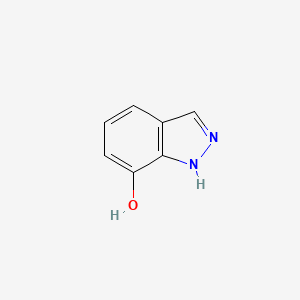

Molecular Structure Analysis

The molecular structure of “(4-nitro-1H-pyrrol-2-yl)methanol” can be represented by the canonical SMILES string: C1=C(NC=C1N+[O-])CO . This indicates that the molecule contains a pyrrole ring with a nitro group at the 4-position and a methanol group attached to the 2-position of the pyrrole ring .Physical And Chemical Properties Analysis

“(4-nitro-1H-pyrrol-2-yl)methanol” is a solid compound with a melting point of 92 - 94 degrees Celsius . It has a molecular weight of 142.12 and a molecular formula of C5H6N2O3 . The compound has 3 H-Bond acceptors and 2 H-Bond donors .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Reduction of related compounds, including (2-nitrophenyl)(1H-pyrrol-2-yl)methanone, leads to the synthesis of novel compounds such as the pyrrolo[1,2-b]cinnolin-10-one ring system. This demonstrates its utility in creating new chemical structures with potential applications in various fields (Kimbaris & Varvounis, 2000).

Formation of Molecular Complexes : Studies have shown that compounds like 4-(5-nitro-1H-indazol-3-yl)piperazin-1-ium 3,5-dinitroindazolide, which include similar molecular structures, can form complex molecular assemblies, highlighting their potential in molecular engineering and design (Gzella & Wrzeciono, 1995).

Metal Complex Synthesis and Catalysis : Nickel complexes with ligands similar to (4-nitro-1H-pyrrol-2-yl)methanol have been synthesized and applied in catalytic processes like the oligomerization of ethylene. This showcases its role in catalytic applications and the synthesis of metal complexes (Kermagoret & Braunstein, 2008).

Catalysis and Chemical Reactions

Electrocatalysis in Fuel Cells : Studies on Ni foam-supported Pd nanomaterials for electro-catalyzing methanol oxidation highlight the relevance of compounds like (4-nitro-1H-pyrrol-2-yl)methanol in developing high-performance materials for green energy applications (Niu, Zhao, & Lan, 2016).

Electro-oxidation of Methanol : Research on the use of nickel as a catalyst for the electro-oxidation of methanol in an alkaline medium provides insights into its potential applications in energy technologies and chemical synthesis (Rahim, Hameed, & Khalil, 2004).

Pharmaceutical and Biomedical Applications

- Antimicrobial and Antiinflammatory Studies : Compounds derived from similar molecular structures have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities, indicating potential pharmaceutical applications (Narayana et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-nitro-1H-pyrrol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-3-4-1-5(2-6-4)7(9)10/h1-2,6,8H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRVBUWEIJAYLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618461 |

Source

|

| Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitro-1H-pyrrol-2-yl)methanol | |

CAS RN |

30078-13-8 |

Source

|

| Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)